molecular formula C15H17NO4 B7783875 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B7783875
M. Wt: 275.30 g/mol
InChI Key: ZWZKORBNOCDZQY-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 8th position, and a morpholin-4-ylmethyl group at the 4th position on the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Methyl Group: The methyl group at the 8th position can be introduced via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst.

    Hydroxylation: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or a suitable oxidizing agent.

    Morpholin-4-ylmethyl Substitution: The morpholin-4-ylmethyl group can be introduced through nucleophilic substitution using morpholine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to the corresponding chromanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, formaldehyde, acidic or basic catalysts.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromanol.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and morpholin-4-ylmethyl groups play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to therapeutic effects.

    Modulation of Receptors: It can interact with specific receptors, modulating their signaling pathways and resulting in biological responses.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, providing antioxidant protection.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-8-methyl-4-(piperidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

    7-hydroxy-8-methyl-4-(pyrrolidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with a pyrrolidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

    7-hydroxy-8-methyl-4-(azetidin-4-ylmethyl)-2H-chromen-2-one: Similar structure but with an azetidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

Uniqueness

The presence of the morpholin-4-ylmethyl group in 7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)-2H-chromen-2-one imparts unique chemical and biological properties, such as enhanced solubility and specific binding interactions, which may not be observed in its analogs with different substituents.

Properties

IUPAC Name

7-hydroxy-8-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-13(17)3-2-12-11(8-14(18)20-15(10)12)9-16-4-6-19-7-5-16/h2-3,8,17H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZKORBNOCDZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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